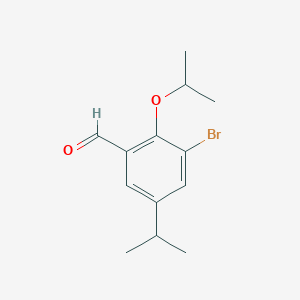
3-Ethoxy-4-fluoro-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11FO3/c1-3-14-8-5-7 (10 (12)13)4-6 (2)9 (8)11/h4-5H,3H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-fluoro-5-methylbenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 3-ethoxy-4-fluoro-5-methylbenzyl alcohol, and as a reagent in the synthesis of various heterocyclic compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs.
Wirkmechanismus
Target of Action
Benzylic compounds are known to undergo reactions at the benzylic position .
Mode of Action
The compound likely interacts with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s benzylic position is likely to influence various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (19819) and solid physical form suggest it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position suggests it may influence a range of molecular and cellular processes .
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound has a storage temperature of 2-8°C, suggesting that it may be sensitive to temperature changes .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethoxy-4-fluoro-5-methylbenzoic acid in lab experiments include its low cost and easy synthesis. Additionally, this compound has a low toxicity and is generally safe to use in lab experiments. The main limitation of using this compound in lab experiments is that its effects on the body are still not fully understood, and further research is needed to better understand its biochemical and physiological effects.
Zukünftige Richtungen
The future of 3-Ethoxy-4-fluoro-5-methylbenzoic acid research is promising. Further research is needed to fully understand its biochemical and physiological effects on the body. Additionally, this compound could be further studied to determine its potential uses in the synthesis of other compounds, such as pharmaceuticals. Finally, this compound could be studied to determine its potential as a therapeutic agent in the treatment of various medical conditions.
Synthesemethoden
The synthesis of 3-Ethoxy-4-fluoro-5-methylbenzoic acid can be achieved through a relatively simple process. The first step involves the reaction of ethoxybenzene with bromine and sodium hydroxide to form ethoxybromobenzene. This compound is then reacted with hydrochloric acid and sodium nitrite to form 3-ethoxy-4-bromo-5-methylbenzoic acid. Finally, this compound is reacted with potassium fluoride to form this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Ethoxy-4-fluoro-5-methylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with transferases, hydrolases, and lyases . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential applications in biochemical research. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. These interactions result in alterations in gene expression, which in turn affect various cellular processes. For example, the binding of this compound to a particular enzyme may inhibit its activity, leading to a decrease in the production of certain metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. At high doses, this compound can cause toxicity, leading to adverse effects such as cellular damage or organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, binding to a particular transporter protein may facilitate the uptake of this compound into cells, while binding to intracellular proteins may affect its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
3-ethoxy-4-fluoro-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-8-5-7(10(12)13)4-6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNFSHGBKIHYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














